5-Aminoindan-1-one is a compound structurally related to aminoindans, which are bicyclic analogs of benzylamine with potential pharmacological properties. Aminoindans have been studied for their effects on various biological targets, including their interaction with monoamine neurotransmitter systems. These compounds have been shown to possess a range of activities, from neuroprotective effects to the inhibition of enzymes involved in neurotransmitter metabolism1 2 3.
a) Palladium-Catalyzed Three-Component Annulation [, ]
b) Stereoselective Synthesis from Sulfinyl Imines []
5-Aminoindan-1-one possesses a chiral center at the 3-position, leading to the existence of two enantiomers: (R)-5-aminoindan-1-one and (S)-5-aminoindan-1-one. The stereoselective synthesis method described above allows for the selective preparation of each enantiomer [].
The primary chemical reaction of 5-aminoindan-1-one discussed in the provided literature is its use as a building block in the synthesis of HIV-1 protease inhibitors []. This likely involves the amino group participating in amide bond formation and/or other reactions to incorporate it into more complex molecular structures.
Aminoindans have potential applications in various fields, particularly in the treatment of neurodegenerative disorders. The metabolite of rasagiline, 1-(R)-aminoindan, has been shown to exert neuroprotective properties in vitro, which may contribute to the overall neuroprotective activity of the parent compound, rasagiline, a drug approved for the treatment of Parkinson's disease3. Additionally, aminoindans have been investigated for their emetic properties in dogs and their ability to block the effect of stimulation of the cardioaccelerator nerve in cats, although certain derivatives displayed low or no activity in these assays1.
The mechanism of action of aminoindans appears to be multifaceted. For instance, 1-aminoindans have been found to inhibit norepinephrine N-methyltransferase (NMT), an enzyme involved in the metabolism of norepinephrine, with the inhibition being more pronounced when the second ring of the structure contains five carbons2. This inhibition can lead to decreased epinephrine concentration in adrenal glands, as demonstrated in exercised rats, suggesting the potential for these compounds to modulate catecholamine levels in vivo2.
Furthermore, the neuroprotective properties of aminoindans have been explored, with studies showing that these compounds can reduce apoptosis-associated phosphorylated proteins, decrease the cleavage of caspases, and increase anti-apoptotic proteins in human neuroblastoma cells. The involvement of protein kinase C (PKC) in the neuroprotective effects of aminoindans has been suggested, as inhibition of PKC prevented the observed neuroprotection3.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6